molecular formula C16H26Cl2N2O B4075557 1-[4-(4-Chloro-2,3-dimethylphenoxy)butyl]piperazine;hydrochloride

1-[4-(4-Chloro-2,3-dimethylphenoxy)butyl]piperazine;hydrochloride

Cat. No.: B4075557
M. Wt: 333.3 g/mol
InChI Key: KXSVOWZJIYYLQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(4-Chloro-2,3-dimethylphenoxy)butyl]piperazine;hydrochloride is a chemical compound known for its diverse applications in scientific research. It is characterized by the presence of a piperazine ring substituted with a 4-(4-chloro-2,3-dimethylphenoxy)butyl group, and it exists as a hydrochloride salt. This compound is often used in various fields such as chemistry, biology, and medicine due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(4-Chloro-2,3-dimethylphenoxy)butyl]piperazine;hydrochloride typically involves the reaction of 4-(4-chloro-2,3-dimethylphenoxy)butyl chloride with piperazine in the presence of a suitable base. The reaction is carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and advanced purification techniques such as crystallization and chromatography is common in industrial production.

Chemical Reactions Analysis

Types of Reactions

1-[4-(4-Chloro-2,3-dimethylphenoxy)butyl]piperazine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Formation of corresponding alcohols or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

1-[4-(4-Chloro-2,3-dimethylphenoxy)butyl]piperazine;hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in studies involving receptor binding and enzyme inhibition.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[4-(4-Chloro-2,3-dimethylphenoxy)butyl]piperazine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-[4-(4-Chlorophenoxy)butyl]piperazine;hydrochloride
  • 1-[4-(4-Methylphenoxy)butyl]piperazine;hydrochloride
  • 1-[4-(4-Bromophenoxy)butyl]piperazine;hydrochloride

Uniqueness

1-[4-(4-Chloro-2,3-dimethylphenoxy)butyl]piperazine;hydrochloride is unique due to the presence of both chloro and dimethyl substituents on the phenoxy group. This structural feature imparts distinct chemical and biological properties, making it valuable for specific research applications.

Properties

IUPAC Name

1-[4-(4-chloro-2,3-dimethylphenoxy)butyl]piperazine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25ClN2O.ClH/c1-13-14(2)16(6-5-15(13)17)20-12-4-3-9-19-10-7-18-8-11-19;/h5-6,18H,3-4,7-12H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXSVOWZJIYYLQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C)Cl)OCCCCN2CCNCC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[4-(4-Chloro-2,3-dimethylphenoxy)butyl]piperazine;hydrochloride
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1-[4-(4-Chloro-2,3-dimethylphenoxy)butyl]piperazine;hydrochloride
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1-[4-(4-Chloro-2,3-dimethylphenoxy)butyl]piperazine;hydrochloride
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1-[4-(4-Chloro-2,3-dimethylphenoxy)butyl]piperazine;hydrochloride
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1-[4-(4-Chloro-2,3-dimethylphenoxy)butyl]piperazine;hydrochloride
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1-[4-(4-Chloro-2,3-dimethylphenoxy)butyl]piperazine;hydrochloride

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